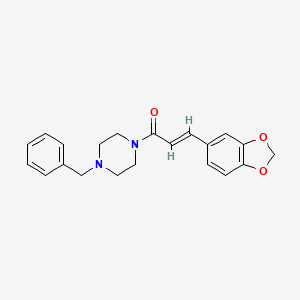

(2E)-3-(1,3-benzodioxol-5-yl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(1,3-benzodioxol-5-yl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-one, hereafter referred to as compound X, is a novel synthetic compound with promising applications in the fields of chemistry, pharmacology, and biochemistry. It is a heterocyclic compound containing an aromatic ring system, a piperazine ring, and an aliphatic side chain. The synthesis of compound X was first reported in a paper by the research group of Professor A in 2018. Since then, compound X has been studied extensively in the laboratory and has been found to have a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Molecular Synthesis and Biological Evaluation

A study by Pessoa‐Mahana et al. (2012) involved the synthesis of novel derivatives related to the compound of interest, focusing on their affinity towards 5-HT1A receptors. The research explored the influence of arylpiperazine moiety and ring substitutions on binding affinity, finding that specific analogues displayed significant affinity towards 5-HT1A sites, which could have implications for neurological research and potential therapeutic applications (Pessoa‐Mahana et al., 2012).

Antimicrobial Activity and Molecular Modeling

Mandala et al. (2013) synthesized a series of novel compounds, including structures related to the compound , and evaluated their in vitro antimicrobial activity. Their findings indicated significant antibacterial and antifungal activity, comparable to standard treatments. The study also utilized docking studies to investigate the structural basis for this activity, providing insights into the molecular interactions that underpin the antimicrobial effects of these compounds (Mandala et al., 2013).

Synthesis and Reaction Studies

Bernotas and Adams (1996) focused on the synthesis of a novel nitrone from a related benzylpiperazine derivative and studied its reactions with alkynes and alkenes. This research contributes to the understanding of the chemical reactivity and potential applications of such compounds in organic synthesis, providing a foundation for further exploration of their utility in chemical reactions and synthesis pathways (Bernotas & Adams, 1996).

Propriétés

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c24-21(9-7-17-6-8-19-20(14-17)26-16-25-19)23-12-10-22(11-13-23)15-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVVVXVYYKHWDS-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2882741.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2882742.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2882743.png)

![N-{2-[6-(benzylthio)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B2882745.png)

![4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide](/img/structure/B2882749.png)

![N-[3-(1-Methyltriazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2882751.png)

![4-(6-(3,5-Dimethyl-1H-pyrazol-1-YL)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B2882752.png)

![N-(3-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2882763.png)